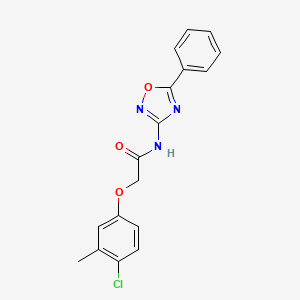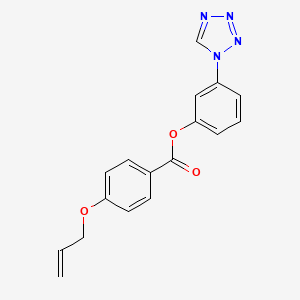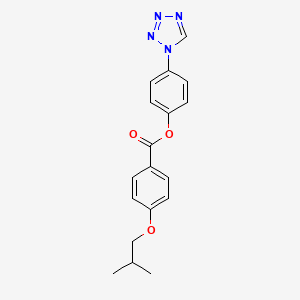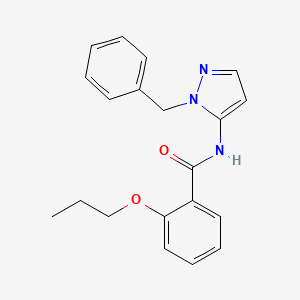![molecular formula C24H22N2O B11326158 N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide](/img/structure/B11326158.png)
N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide is a synthetic compound that combines the structural features of indole, phenylethyl, and benzamide groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide typically involves the coupling of tryptamine with a benzoyl chloride derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural similarity to natural indole derivatives makes it useful in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, influencing biological pathways. For example, it may modulate serotonin receptors, impacting neurological functions . The benzamide group can also interact with proteins involved in inflammatory responses, providing potential anti-inflammatory effects .
Comparación Con Compuestos Similares
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Comparison: N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide group, which may confer distinct biological activities compared to other similar compounds. The specific substitution pattern on the benzamide moiety can influence the compound’s interaction with biological targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C24H22N2O |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide |
InChI |
InChI=1S/C24H22N2O/c1-17-11-13-19(14-12-17)24(27)26-15-21(18-7-3-2-4-8-18)22-16-25-23-10-6-5-9-20(22)23/h2-14,16,21,25H,15H2,1H3,(H,26,27) |
Clave InChI |
KHCFBVCKURFSHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2,3-dimethylphenyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11326078.png)
![8-(2,4-dimethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11326080.png)

![4-(2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11326091.png)

![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11326099.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11326105.png)
![2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide](/img/structure/B11326112.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B11326114.png)

![(2E)-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11326127.png)
![3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11326131.png)

